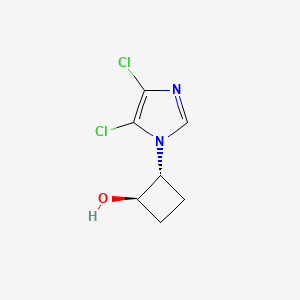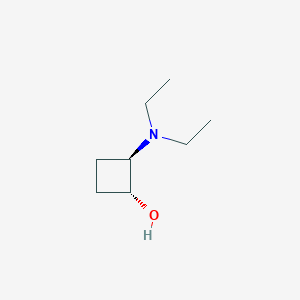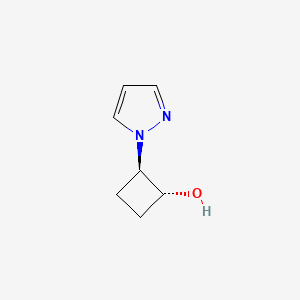![molecular formula C14H15ClO B1485582 1-[3-(2-clorofenil)prop-2-in-1-il]ciclopentan-1-ol CAS No. 2098039-99-5](/img/structure/B1485582.png)
1-[3-(2-clorofenil)prop-2-in-1-il]ciclopentan-1-ol
Descripción general
Descripción
1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol is a chemical compound with a unique structure that includes a cyclopentane ring, a chlorophenyl group, and a propynyl group
Aplicaciones Científicas De Investigación
1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol typically involves the reaction of 2-chlorophenylacetylene with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the alkyne group.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentanone.
Reduction: Formation of 1-[3-(2-Chlorophenyl)prop-2-en-1-yl]cyclopentan-1-ol or 1-[3-(2-Chlorophenyl)propyl]cyclopentan-1-ol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-[3-(2-Chlorophenyl)prop-2-en-1-yl]cyclopentan-1-ol: Similar structure but with an alkene group instead of an alkyne group.
1-[3-(2-Chlorophenyl)propyl]cyclopentan-1-ol: Similar structure but with an alkane group instead of an alkyne group.
Uniqueness
1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol is unique due to its combination of a cyclopentane ring, a chlorophenyl group, and a propynyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
1-[3-(2-chlorophenyl)prop-2-ynyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO/c15-13-8-2-1-6-12(13)7-5-11-14(16)9-3-4-10-14/h1-2,6,8,16H,3-4,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIJJZXAEOPXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC#CC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485499.png)
![1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485500.png)

![trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485505.png)
![trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol](/img/structure/B1485506.png)

![trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol](/img/structure/B1485508.png)
![trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol](/img/structure/B1485509.png)


![trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485516.png)
![trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485518.png)
![trans-2-[Benzyl(ethyl)amino]cyclobutan-1-ol](/img/structure/B1485519.png)
![1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485521.png)
